3'-Methoxy-3-(3-methylphenyl)propiophenone
Overview
Description
3’-Methoxy-3-(3-methylphenyl)propiophenone is an organic compound belonging to the ketone class of compounds. It is characterized by its molecular formula C17H18O2 and a molecular weight of 254.32 g/mol . This compound is known for its yellow to yellow-brown liquid appearance and has a boiling point of 400°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3’-Methoxy-3-(3-methylphenyl)propiophenone involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile . This reaction is followed by the oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid . Another method involves the production of a Grignard reagent from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride . This Grignard reagent is then reacted with propionitrile to produce the desired compound .
Industrial Production Methods
The industrial production of 3’-Methoxy-3-(3-methylphenyl)propiophenone typically follows the Grignard reagent method due to its simplicity and high yield. The process involves the recycling of solvents, making it environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-3-(3-methylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium dichromate in sulfuric acid.
Reduction: It can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Methoxy-3-(3-methylphenyl)propiophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-Methoxy-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3’-Methoxy-3-(4-methoxyphenyl)propiophenone
- 2’-Methoxy-3-(3-methylphenyl)propiophenone
- 3’-Methoxy-3-(3-methoxyphenyl)propiophenone
Uniqueness
3’-Methoxy-3-(3-methylphenyl)propiophenone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in scientific research .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-8,11-12H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGBSZXTEDBACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644059 | |
Record name | 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-39-1 | |
Record name | 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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